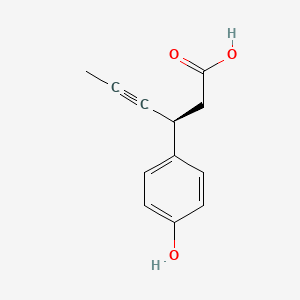

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Description

BenchChem offers high-quality (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224677 |

Source

|

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-35-8 |

Source

|

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: Discovery, Synthesis, and Therapeutic Potential

Abstract

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid has emerged as a molecule of significant interest within the landscape of metabolic disease research. This technical guide provides an in-depth exploration of its discovery as a core scaffold for G protein-coupled receptor 40 (GPR40) agonists, a class of therapeutics investigated for the treatment of type 2 diabetes mellitus. We will detail the scientific rationale underpinning its development, propose a robust, stereoselective synthetic pathway, and discuss its mechanism of action and future prospects. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic disorders.

Discovery and Significance: A New Approach to Glycemic Control

The discovery of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is intrinsically linked to the broader effort to develop selective agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids[1]. This activation stimulates insulin secretion in a glucose-dependent manner, a highly desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many traditional insulin secretagogues[2][3].

The therapeutic potential of GPR40 has spurred extensive research by numerous pharmaceutical entities to identify small-molecule agonists[4]. While several candidates have progressed to clinical trials, issues such as hepatotoxicity have hampered their development, highlighting the need for new chemical scaffolds with improved safety profiles[4].

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives have been identified as a novel class of GPR40 agonists[2]. The core structure, featuring a chiral center benzylic to both an aromatic ring and an alkyne, provides a rigid framework for interaction with the receptor. The (S)-enantiomer is crucial for biological activity. This guide will focus on the synthesis and properties of this specific stereoisomer.

Mechanism of Action: Targeting the GPR40 Signaling Cascade

GPR40 activation by an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a well-defined intracellular signaling cascade within the pancreatic β-cell. This process is central to its therapeutic effect of promoting glucose-stimulated insulin secretion (GSIS).

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the Gαq subunit of its associated heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis and subsequent insulin release[5].

Caption: GPR40 Agonist Signaling Pathway.

Stereoselective Synthesis

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid presents a key challenge in controlling the stereochemistry at the C3 position. Two primary strategies can be envisioned: asymmetric synthesis to directly generate the (S)-enantiomer, or resolution of a racemic mixture. While patent literature suggests classical resolution, this guide will propose a robust asymmetric synthesis, which is often more efficient and scalable.

Retrosynthetic Analysis

A plausible retrosynthetic analysis points to an asymmetric conjugate addition of a terminal alkyne to an α,β-unsaturated ester as the key stereochemistry-defining step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

This proposed pathway leverages a copper-catalyzed asymmetric conjugate addition, a powerful method for constructing chiral centers.

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of p-Hydroxybenzaldehyde

-

Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent organometallic and basic reactions. Protection with a silyl ether, such as tert-butyldimethylsilyl (TBS), provides a robust protecting group that is stable to the planned reaction conditions and can be selectively removed at a later stage.

-

Procedure:

-

To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench with saturated aqueous NH4Cl and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify by flash chromatography to yield the TBS-protected aldehyde.

-

Step 2: Horner-Wadsworth-Emmons Olefination

-

Rationale: This reaction is a reliable method for the stereoselective synthesis of E-alkenes from aldehydes, providing the required α,β-unsaturated ester (cinnamate) scaffold.

-

Procedure:

-

To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of the TBS-protected aldehyde from Step 1 (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench carefully with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography to yield the ethyl cinnamate derivative.

-

Step 3: Asymmetric Copper-Catalyzed 1,4-Conjugate Addition

-

Rationale: This is the key enantioselective step. A copper(I) catalyst in conjunction with a chiral phosphine ligand (e.g., a derivative of BINAP) can activate the terminal alkyne and facilitate its addition to the Michael acceptor with high facial selectivity, establishing the (S)-stereocenter. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).

-

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve CuI (5 mol%) and the chosen chiral ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%) in anhydrous toluene.

-

Add 1-butyne (2.0 eq) and stir for 30 minutes.

-

Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C) and add a solution of the protected cinnamate from Step 2 (1.0 eq) in toluene.

-

Stir the reaction for 24-48 hours, monitoring by TLC or HPLC.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic phase over Na2SO4, concentrate, and purify by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Step 4 & 5: Deprotection and Saponification

-

Rationale: The final steps involve the removal of the protecting groups to reveal the target molecule. The TBS group is selectively cleaved using a fluoride source like TBAF. The ethyl ester is then hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the product from Step 3 in THF and add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

-

Stir at room temperature for 1-2 hours until TLC indicates complete removal of the TBS group.

-

Concentrate the reaction mixture and purify via a short silica plug to remove TBAF salts.

-

Dissolve the resulting phenolic ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-8 hours.

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. Recrystallization may be performed for further purification.

-

Alternative Strategy: Chiral Resolution

As an alternative to asymmetric synthesis, a racemic mixture of 3-(4-Hydroxyphenyl)-4-hexynoic acid can be prepared and then resolved.

-

Racemate Synthesis: The synthesis would follow a similar path to the one described above but using a non-chiral catalyst or achiral conditions for the conjugate addition.

-

Resolution Protocol:

-

Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine, cinchonidine).

-

Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate.

-

Filter the crystals and wash with a small amount of cold solvent.

-

Liberate the enantiomerically enriched acid from the salt by treatment with an aqueous acid (e.g., 1M HCl) and extraction into an organic solvent.

-

The enantiomeric excess of the product can be improved by repeated crystallizations.

-

Physicochemical and Biological Data

| Property | Value | Source |

| CAS Number | 865233-35-8 | [6] |

| Molecular Formula | C12H12O3 | [6] |

| Molecular Weight | 204.22 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 127 °C | [7] |

| Biological Target | GPR40 / FFAR1 | [1][2] |

| EC50 on GPR40 | Data not publicly available for the parent compound, but derivatives show high potency. | [2] |

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid stands as a pivotal molecular scaffold in the development of next-generation GPR40 agonists. Its stereospecific synthesis is achievable through modern asymmetric catalysis, offering a more direct and efficient route than classical resolution. The inherent glucose-dependent mechanism of action of GPR40 agonists makes this compound and its derivatives highly attractive candidates for the treatment of type 2 diabetes, potentially avoiding the risk of hypoglycemia associated with older drug classes.

Future research will likely focus on further derivatization of this core structure to optimize pharmacokinetic properties, enhance potency, and ensure a pristine safety profile, particularly concerning liver function. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the synthesis and evaluation of this promising class of therapeutic agents.

References

-

CrystEngComm. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (2015, May 14). WO2015069851A1 - Triazole intermediates useful in the synthesis of protected n-alkyltriazolecarbaldehydes.

- Google Patents. (2019). WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.

-

Organic Chemistry Portal. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric conjugate addition of terminal alkynes to α, β-unsaturated.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Retrieved from [Link]

- Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.

-

ACS Publications. (n.d.). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Addition of α-Nitroesters to Alkynes. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

-

ResearchGate. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). Retrieved from [Link]

-

Frontiers. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]

-

UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]

-

Science.gov. (n.d.). Three-component addition of terminal alkynes, carboxylic acids, and tert-butyl hypochlorite. Retrieved from [Link]

-

National Institutes of Health. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Retrieved from [Link]

-

Synthonix. (n.d.). (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | 865233-35-8 [chemicalbook.com]

- 7. 865233-35-8 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: A Potential Modulator of Metabolic Pathways

This guide provides a comprehensive technical overview of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (CAS Number: 865233-35-8), a chiral molecule with potential applications in drug discovery, particularly in the realm of metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, physicochemical properties, and putative biological role of this compound.

Introduction: The Therapeutic Potential of the 3-Aryl-alkynoic Acid Scaffold

The 3-aryl-alkynoic acid motif is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities. The incorporation of a 4-hydroxyphenyl group is a common strategy in drug design, as the phenolic hydroxyl can act as a crucial hydrogen bond donor, enhancing target affinity and improving aqueous solubility.[1][2] The specific stereochemistry at the chiral center, in this case, the (S)-enantiomer, is often critical for selective interaction with biological targets. While (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is not extensively characterized in publicly accessible literature, its structural features suggest it may be a modulator of key signaling pathways involved in metabolic regulation. A US patent has identified this compound as a starting material for the synthesis of derivatives aimed at the prevention and treatment of metabolic diseases, underscoring its relevance in this therapeutic area.[3]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the available data for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

| Property | Value | Source |

| CAS Number | 865233-35-8 | |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 127 °C | |

| Boiling Point (Predicted) | 398.2 ± 37.0 °C | |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.23 ± 0.10 | |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

Caption: Proposed retrosynthetic analysis for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

General Experimental Protocol for Esterification

The carboxylic acid moiety of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be readily functionalized. A US patent describes the esterification of this compound.[3] This reaction is a fundamental step for creating derivatives with modified pharmacokinetic properties.

Protocol: Synthesis of (S)-ethyl 3-(4-hydroxyphenyl)hex-4-ynoate

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq) in anhydrous ethanol (10 volumes).

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 eq) to the solution at room temperature with stirring.

-

Reaction Progression: Heat the mixture to reflux and maintain for a minimum of 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and slowly add distilled water (7.5 volumes).

-

Extraction: Extract the aqueous mixture with ethyl acetate (10 volumes). Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Putative Biological Activity and Mechanism of Action

Hypothesis: A GPR40 Agonist for Type 2 Diabetes

The structural motif of a 3-arylpropanoic acid is a key pharmacophore for agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[5][6] The discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists highlights the therapeutic potential of this compound class.[4]

The structure of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid aligns well with the known structure-activity relationships (SAR) of GPR40 agonists:

-

Acidic Headgroup: The carboxylic acid is essential for binding.

-

Aromatic Core: The 4-hydroxyphenyl group can engage in key interactions within the receptor binding pocket.

-

Beta-Substitution: The 1-butynyl group at the β-position can enhance potency and modulate pharmacokinetic properties.[7]

Caption: Proposed mechanism of action for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid as a GPR40 agonist.

Potential for Further Investigation

Given the limited direct biological data, the following experimental workflow is proposed to validate the hypothesis of GPR40 agonism.

Workflow for Biological Evaluation

-

In Vitro Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compound for human GPR40.

-

Method: A competitive radioligand binding assay using a known high-affinity GPR40 radioligand.

-

-

Functional Assays:

-

Objective: To assess the functional activity of the compound as a GPR40 agonist.

-

Methods:

-

Calcium Flux Assay: In a cell line expressing GPR40, measure the increase in intracellular calcium upon compound stimulation.

-

Inositol Phosphate (IP-1) Accumulation Assay: Quantify the accumulation of the second messenger IP-1 as a measure of Gαq signaling.

-

-

-

Insulin Secretion Assay:

-

Objective: To confirm the compound's ability to potentiate glucose-stimulated insulin secretion.

-

Method: Use a pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets and measure insulin secretion in the presence of varying glucose concentrations and the test compound.

-

-

In Vivo Efficacy Studies:

-

Objective: To evaluate the glucose-lowering effects in an animal model of type 2 diabetes.

-

Method: An oral glucose tolerance test (OGTT) in diabetic mice (e.g., db/db mice) following administration of the compound.

-

Conclusion and Future Directions

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a chiral molecule with significant potential for further investigation in the field of metabolic diseases. While direct biological data is currently scarce, its structural similarity to known GPR40 agonists provides a strong rationale for its evaluation as a novel therapeutic agent for type 2 diabetes. The 4-hydroxyphenyl moiety is a well-established pharmacophore that can contribute to target binding and favorable pharmacokinetic properties.[8] The synthetic versatility of the 3-aryl-alkynoic acid scaffold allows for the generation of a library of analogs for structure-activity relationship studies.[1] Future research should focus on a robust enantioselective synthesis and a comprehensive biological evaluation to validate its putative mechanism of action and assess its therapeutic potential.

References

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available at: [Link]

-

Hou, L., et al. (2014). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. PubMed. Available at: [Link]

- Google Patents. (2018). US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient.

-

Dyadyuchenko, V., et al. (2023). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Available at: [Link]

-

Goldberg, F. W., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. Available at: [Link]

-

Synthesis Spotlight. (2025). Enantioselective Synthesis of (+)-Auriculatol A. Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

-

Chen, Y., et al. (2024). Enantioselective Synthesis of Calix[9]arenes with Axial and Inherent Chiralities via Palladium/Chiral Norbornene Cooperative Catalysis. ChemRxiv. Available at: [Link]

-

Google Patents. (1980). United States Patent (19). Available at: [Link]

-

Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. PubMed. Available at: [Link]

-

European Patent Office. (1994). Process for forming 4,4'-dihydroxydiphenyl sulfone. Available at: [Link]

-

Liu, K., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. PMC. Available at: [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Available at: [Link]

-

BP601T. MEDICINAL CHEMISTRY – III (Theory). (n.d.). Available at: [Link]

-

Nagy, J., et al. (2023). Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. MDPI. Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

-

Liu, K., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. Available at: [Link]

-

Google Patents. (1978). United States Patent 1191. Available at: [Link]

-

Wang, Y., et al. (2024). Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. PubMed Central. Available at: [Link]

-

3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA. Available at: [Link]

- Google Patents. (1979). US4178463A - Process for making 4-aminohex-5-enoic acid.

-

Piras, S., et al. (2012). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent. PubMed. Available at: [Link]

Sources

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient - Google Patents [patents.google.com]

- 4. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. 3-(4-hydroxyphenyl)hex-4-ynoicacid | 865233-34-7 [chemicalbook.com]

An In-Depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a chiral carboxylic acid, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a stereocenter, a phenolic hydroxyl group, and an alkyne moiety, makes it a versatile building block for the synthesis of complex molecular architectures. Notably, this compound serves as a key intermediate in the development of novel agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a GPR40 agonist, it holds therapeutic promise for the treatment of type 2 diabetes mellitus by promoting glucose-dependent insulin secretion.

This technical guide provides a comprehensive overview of the physical and chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, its synthesis, characterization, and its role as a GPR40 agonist. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage this compound for further scientific investigation and the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is fundamental for its application in research and development. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 865233-35-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 127 °C | [1] |

| Boiling Point (Predicted) | 398.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.23 ± 0.10 | [1] |

Solubility and Stability

Experimental solubility data for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar carboxylic acid and a phenolic hydroxyl group, as well as a nonpolar phenyl and hexynyl backbone, its solubility profile can be inferred. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited. The carboxylic acid moiety suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH values due to the formation of the carboxylate salt.

Regarding stability, phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to light and air. The alkyne group is generally stable but can undergo reactions under specific conditions, such as in the presence of certain metal catalysts. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Chemical Synthesis and Reactivity

A plausible synthetic pathway, based on general methods for similar compounds, is outlined below. This should be considered a conceptual workflow, and optimization would be necessary for practical implementation.

Caption: Proposed synthetic workflow for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

An alternative and more direct approach would involve an asymmetric conjugate addition of an alkynyl nucleophile to a suitable cinnamic acid derivative, a strategy that has been explored for the synthesis of chiral β-alkynyl carboxylic acids.

The reactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The phenolic hydroxyl group can be alkylated or acylated and may require protection during certain synthetic transformations. The terminal alkyne can participate in various reactions, including click chemistry, Sonogashira coupling, and other metal-catalyzed transformations, making it a valuable handle for further molecular elaboration.

Spectroscopic Characterization

Detailed experimental spectra for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, typically in the range of δ 6.7-7.2 ppm. The benzylic proton at the C3 position would likely appear as a multiplet. The methylene protons of the carboxylic acid chain would also be present as multiplets. The methyl protons of the hexynyl group would be a singlet or a narrow triplet around δ 1.8 ppm. The phenolic and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (115-160 ppm), the sp-hybridized carbons of the alkyne (70-90 ppm), and the aliphatic carbons of the hexanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the carboxylic acid and the phenol, typically in the region of 2500-3500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹. The C≡C stretching of the alkyne would likely appear as a weak band in the 2100-2260 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, under electrospray ionization (ESI) in negative mode, would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. Fragmentation patterns would likely involve the loss of water and carbon dioxide from the carboxylic acid group.

Mechanism of Action as a GPR40 Agonist

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a known agonist of the G-protein coupled receptor 40 (GPR40). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effect of free fatty acids on insulin secretion.

The activation of GPR40 by an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a signaling cascade that is glucose-dependent. This means that the agonist potentiates insulin secretion only in the presence of elevated blood glucose levels, which is a highly desirable characteristic for an antidiabetic drug as it minimizes the risk of hypoglycemia.

Sources

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid: A GPR40 Agonist

Introduction

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a novel small molecule that has been identified as a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Its endogenous ligands are medium to long-chain free fatty acids (FFAs). The activation of GPR40 by agonists presents a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM), as it enhances insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia[1]. This technical guide provides a comprehensive overview of the mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, detailing its interaction with GPR40 and the subsequent downstream signaling events. Furthermore, it outlines key experimental protocols for the characterization of this and other GPR40 agonists.

Mechanism of Action: GPR40-Mediated Signaling

The primary mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is the activation of GPR40. As a G protein-coupled receptor, GPR40 is an integral membrane protein that, upon ligand binding, undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Ligand Binding and Receptor Activation

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, like endogenous FFAs, is believed to bind to a pocket within the transmembrane domains of GPR40. This binding event stabilizes an active conformation of the receptor, which facilitates the coupling and activation of heterotrimeric G proteins, primarily of the Gαq/11 subfamily.

Downstream Signaling Cascade

The activation of Gαq/11 by the agonist-bound GPR40 initiates a well-characterized signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the activity of phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Augmentation of Insulin Secretion: The rise in intracellular Ca2+ is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in the exocytosis of insulin. The activation of PKC further potentiates this process.

Crucially, this entire signaling cascade is dependent on an initial influx of glucose into the pancreatic β-cell and its subsequent metabolism, which leads to an increase in the ATP/ADP ratio and closure of ATP-sensitive potassium (KATP) channels. This depolarizes the cell membrane, opening voltage-gated calcium channels and allowing an initial influx of Ca2+. The GPR40-mediated Ca2+ release from the ER amplifies this initial signal, leading to a robust insulin secretory response.

Caption: GPR40 signaling pathway initiated by (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Experimental Characterization

A thorough understanding of the mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid requires a series of well-designed experiments to quantify its interaction with GPR40 and its functional consequences.

Binding Assays

The affinity of the compound for GPR40 can be determined using radioligand binding assays.

Protocol: Radioligand Displacement Assay

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR40.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled GPR40 agonist) and increasing concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

-

Incubation: Incubate at room temperature for a defined period to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine the potency and efficacy of the compound as a GPR40 agonist.

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Plate GPR40-expressing cells in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) from the dose-response curve.

Protocol: In Vitro Insulin Secretion Assay

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).

-

Pre-incubation: Pre-incubate the islets in a low-glucose buffer.

-

Stimulation: Incubate the islets with varying concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in the presence of both low and high glucose concentrations.

-

Sample Collection: Collect the supernatant after the incubation period.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

-

Data Analysis: Plot the insulin secretion as a function of the compound concentration to determine the EC50 and maximal efficacy.

Caption: Experimental workflow for characterizing a GPR40 agonist.

Data Summary

The following table presents illustrative data that would be expected from the characterization of a potent and selective GPR40 agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

| Parameter | Assay | Illustrative Value |

| Binding Affinity | ||

| Ki (nM) | Radioligand Displacement | 15 |

| Functional Potency | ||

| EC50 (nM) | Calcium Mobilization | 25 |

| EC50 (nM) | Insulin Secretion (High Glucose) | 40 |

| Functional Efficacy | ||

| Emax (% of control) | Insulin Secretion (High Glucose) | 180% |

| Selectivity | ||

| Fold Selectivity vs. GPR120 | Receptor Selectivity Panel | >100-fold |

Conclusion

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a promising therapeutic candidate for T2DM through its targeted agonism of GPR40. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαq/11-PLC-Ca2+ signaling pathway, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The experimental protocols and expected data outlined in this guide provide a framework for the comprehensive preclinical characterization of this and other novel GPR40 agonists, paving the way for their further development.

References

-

Google Patents. (3S)-3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.

Sources

Unveiling the Bioactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of the biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a molecule of significant interest in the field of metabolic disease therapeutics. We will delve into its primary mechanism of action, the associated signaling pathways, and detailed protocols for its characterization, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Therapeutic Promise of a Novel GPR40 Agonist

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid has emerged as a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion[1]. The therapeutic appeal of GPR40 agonists lies in their ability to stimulate insulin release in a glucose-dependent manner. This intrinsic safety mechanism, which mitigates the risk of hypoglycemia—a common and dangerous side effect of many current diabetes therapies—positions GPR40 as a highly attractive target for the treatment of type 2 diabetes[1][2].

This guide will dissect the biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, providing the foundational knowledge and practical methodologies necessary for its preclinical evaluation.

Core Mechanism of Action: GPR40-Mediated Insulin Secretion

The primary biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is the activation of the GPR40 receptor. This interaction initiates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion (GSIS)[1][3].

The Gq/11 Signaling Pathway

Upon agonist binding, GPR40 primarily couples to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[2].

-

IP3-Mediated Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG-Mediated Protein Kinase C Activation : DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The culmination of these events is an increase in intracellular Ca2+ concentration, a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells.

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides a more physiologically relevant measure of the compound's activity by assessing its ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose. The MIN6 mouse insulinoma cell line is a commonly used model for this purpose.

Principle: MIN6 cells are cultured and then stimulated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of secreted insulin is then quantified by ELISA.

Step-by-Step Methodology:

-

MIN6 Cell Culture:

-

Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

-

Seed the cells in 24- or 48-well plates and grow to approximately 80% confluency.

-

-

Pre-incubation (Starvation):

-

Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

-

-

Stimulation:

-

Prepare KRB buffer with low glucose (e.g., 2.5 mM) and high glucose (e.g., 16.7 mM).

-

Prepare solutions of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid at various concentrations in both low and high glucose KRB buffers.

-

Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Insulin Quantification:

-

Collect the supernatant from each well.

-

Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin levels to the total protein content of the cells in each well.

-

Compare the insulin secretion in the presence of the compound at high glucose to the high glucose control to determine the potentiation of GSIS.

-

Assess insulin secretion at low glucose to confirm the glucose-dependent nature of the compound's activity.

-

Potential for Broader Biological Activities

While the primary activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is as a GPR40 agonist, the 4-hydroxyphenyl moiety is a common pharmacophore found in compounds with diverse biological activities.[4] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant properties.[5][6] It is therefore plausible that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid could exhibit other, yet to be discovered, biological effects. Future research should consider screening this compound against a broader panel of targets to fully elucidate its pharmacological profile.

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a promising GPR40 agonist with a clear mechanism of action for the potential treatment of type 2 diabetes. Its ability to enhance insulin secretion in a glucose-dependent manner addresses a key safety concern in current diabetes therapies. The experimental protocols detailed in this guide provide a robust framework for its preclinical characterization.

Future research should focus on obtaining precise EC50 values from peer-reviewed studies, investigating the potential for Gs-coupled signaling, and exploring any off-target activities to build a comprehensive safety and efficacy profile. Such data will be critical for the continued development of this and related compounds as next-generation therapeutics for metabolic diseases.

References

- WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.

-

Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

-

A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. University of Twente Research Information. [Link]

-

Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]

-

Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PubMed Central. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]

-

Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. PubMed. [Link]

-

What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. bioRxiv. [Link]

-

Insulin secretion assay - can anyone help?. ResearchGate. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

-

GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]

Sources

- 1. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]

- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid and its GPR40 Agonist Activity

This guide provides a comprehensive technical overview of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes. This document delves into the mechanism of action, experimental protocols for activity assessment, and data interpretation, grounded in established scientific principles.

Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in intestinal enteroendocrine cells and the brain.[3][4] The natural ligands for this receptor are medium and long-chain free fatty acids (FFAs).[4]

A key feature that makes GPR40 an attractive drug target is its glucose-dependent mechanism of action.[3][4][5] Activation of GPR40 potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but does not stimulate insulin release in low glucose conditions.[1][3] This glucose-dependency significantly reduces the risk of hypoglycemia, a common and dangerous side effect associated with other classes of insulin secretagogues like sulfonylureas.[4][5] Synthetic small-molecule agonists of GPR40 have been shown to effectively lower blood glucose in animal models of T2DM and in human clinical trials.[5]

Compound Profile: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a specific stereoisomer of a phenylalkynoic acid derivative designed as a GPR40 agonist. The structural features—a carboxylic acid head, a chiral center, a phenyl group, and an alkyne moiety—are critical for its interaction with the receptor.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H12O3 | [6] |

| Melting Point | 127 °C | [6] |

| Boiling Point | 398.2±37.0 °C (Predicted) | [6] |

| Density | 1.234±0.06 g/cm3 (Predicted) | [6] |

| pKa | 4.23±0.10 (Predicted) | [6] |

| Appearance | Off-white to light yellow Solid | [6] |

| SMILES | C(O)(=O)CC#CC | [6] |

The carboxylic acid is a key pharmacophore, mimicking the endogenous fatty acid ligands and forming crucial interactions within the GPR40 binding pocket. The stereochemistry at the C3 position is vital for optimal receptor fit and agonist activity.

Mechanism of Action: GPR40 Signaling Pathway

GPR40 is primarily a Gq/11-coupled receptor.[3][5] The binding of an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a canonical Gq signaling cascade within the pancreatic β-cell.

The signaling pathway proceeds as follows:

-

Agonist Binding: The compound binds to the GPR40 receptor on the β-cell membrane.

-

Gq Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, Gq.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[3][7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][8] This leads to a rapid and measurable increase in intracellular calcium concentration.

-

PKC Activation & K+ Channel Modulation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[3] Furthermore, GPR40 activation can lead to the inhibition of voltage-gated K+ channels, causing membrane depolarization.[2]

-

Insulin Exocytosis: The elevated cytoplasmic Ca2+ levels and membrane depolarization are the primary drivers for the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.[2][4]

This entire process is contingent on an initial glucose stimulus, which ensures that insulin is only released when blood glucose levels are high. Some GPR40 agonists have also been shown to signal through Gs, leading to cAMP production and robust incretin (GLP-1, GIP) secretion from enteroendocrine cells, which can further potentiate insulin release.[3][9]

Experimental Assessment of GPR40 Agonist Activity

To characterize the activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a series of in vitro experiments are essential. The following protocols provide a robust framework for assessing potency, efficacy, and the ultimate physiological effect on insulin secretion.

Protocol 1: In Vitro Calcium Mobilization Assay

This assay directly measures the primary signaling event downstream of Gq activation—the release of intracellular calcium. It is a rapid and reliable method for determining the potency (EC50) of a GPR40 agonist.[8][10]

-

Objective: To quantify the dose-dependent increase in intracellular calcium concentration in response to the test compound in cells expressing human GPR40.

-

Rationale: Using a recombinant cell line (e.g., HEK293 or CHO) stably expressing human GPR40 isolates the receptor's activity from other confounding pathways present in native β-cells. The magnitude of the calcium flux is proportional to the degree of receptor activation.[10]

-

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human GPR40 gene in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will achieve 80-90% confluency on the day of the assay.[11] Incubate for 16-24 hours.

-

Dye Loading: Aspirate the culture medium. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS) containing probenecid.[10][11] Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. Probenecid is an anion-transport inhibitor that helps retain the dye within the cells.[10]

-

Compound Preparation: Prepare a serial dilution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in the assay buffer. A typical concentration range would be from 1 nM to 30 µM.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. The instrument's integrated fluidics will then add the compound to the wells, and fluorescence will be monitored in real-time for approximately 2-3 minutes to capture the peak calcium response.[10][11]

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides a direct measure of the compound's intended therapeutic effect: the potentiation of insulin secretion in a glucose-dependent manner.

-

Objective: To determine if the test compound enhances insulin secretion from pancreatic β-cells or isolated islets in the presence of high glucose, but not low glucose.

-

Rationale: This functional assay validates the findings from the calcium mobilization assay in a more physiologically relevant system.[12] Using a pancreatic β-cell line (e.g., MIN6) or, ideally, primary rodent or human islets, confirms the compound's efficacy in the target cell type. The inclusion of low and high glucose conditions is critical to verify the glucose-dependent nature of the agonist.[13]

-

Methodology:

-

Islet/Cell Culture: Culture mouse or human islets (or MIN6 cells) overnight to allow recovery from isolation or passaging.[12]

-

Pre-incubation (Starvation): Wash the cells/islets with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM).[12][14] Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

-

Test Conditions: Prepare four sets of treatment conditions in KRBH buffer:

-

Low Glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)

-

Low Glucose (2.8 mM) + Test Compound (e.g., 10 µM)

-

High Glucose (16.7 mM) + Vehicle

-

High Glucose (16.7 mM) + Test Compound (at various concentrations)

-

-

Stimulation: Remove the pre-incubation buffer and add the respective treatment buffers. Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.

-

Data Analysis: Normalize the secreted insulin levels to the total protein content or DNA content of the cells/islets in each well. Compare the insulin secretion levels across the different conditions using appropriate statistical tests (e.g., ANOVA). The key outcome is a significant increase in insulin secretion in the "High Glucose + Compound" group compared to the "High Glucose + Vehicle" group, with no significant difference between the low glucose groups.

-

Data Interpretation and Expected Outcomes

The successful characterization of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a viable GPR40 agonist would yield the following results, summarized below.

Table 1: Expected In Vitro Activity Profile

| Assay | Parameter | Expected Outcome for an Active Compound |

| Calcium Mobilization | EC50 | < 1 µM (Potent activation) |

| Emax | ≥ 80% (Relative to a reference full agonist) | |

| GSIS (Low Glucose) | Insulin Secretion | No significant increase vs. vehicle control |

| GSIS (High Glucose) | Insulin Secretion | Statistically significant, dose-dependent increase vs. vehicle control |

A potent agonist will exhibit a low nanomolar to low micromolar EC50 in the calcium assay. In the GSIS assay, the compound should demonstrate a clear "left-shift" and/or increase in the maximal response of the glucose-insulin dose-response curve, confirming its role as a glucose-dependent insulin secretagogue.

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a class of synthetic molecules with significant therapeutic potential for T2DM. Its activity as a GPR40 agonist leverages a physiological mechanism to enhance insulin secretion in a glucose-dependent manner, offering a promising safety profile with a low intrinsic risk of hypoglycemia.

The experimental framework detailed in this guide provides a clear path for the in vitro characterization of this and similar compounds. Future research should focus on in vivo efficacy in diabetic animal models, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and rigorous safety assessments, particularly concerning off-target effects and potential liver toxicity, which has been a challenge for some GPR40 agonists in the past.[15][16] The ultimate goal is to advance potent and safe GPR40 agonists into clinical development as a novel treatment for patients with type 2 diabetes.

References

-

Liminal BioSciences. GPR40 Agonist Program. [Link]

-

Dungan, K. et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(6), 1399-1407. [Link]

-

Chen, Z. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9913-9934. [Link]

-

Lin, D. C. et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 805-810. [Link]

-

Poitout, V. (2009). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 587(Pt 21), 5029-5030. [Link]

-

Wang, M. W. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1014959. [Link]

-

Luo, J. et al. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports, 6(4), 691-695. [Link]

-

Wang, M. W. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PubMed Central, 13, 1014959. [Link]

-

Patsnap. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

-

Grundmann, M. et al. (2018). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 8, 48-61. [Link]

-

Spigelman, A. F. et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. Alberta Diabetes Institute. [Link]

-

Caers, J. et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (65), e51516. [Link]

-

Liu, B. & Wu, D. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e784. [Link]

-

University of Pennsylvania. Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Stull, L. et al. (2024). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. PubMed Central. [Link]

Sources

- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | 865233-35-8 [chemicalbook.com]

- 7. physoc.org [physoc.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 13. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. surgery.wisc.edu [surgery.wisc.edu]

- 15. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 16. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Aromatic Hydroxyalkyne Acids for π-System Reactivity Studies

This guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview of aromatic hydroxyalkyne acids, a class of molecules uniquely suited for probing the intricacies of π-system reactivity. We will delve into their synthesis, characterization, and application in studying non-covalent interactions, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Unique Advantages of Aromatic Hydroxyalkyne Acids

The study of non-covalent interactions, such as π-π stacking, cation-π, and hydrogen bonding, is fundamental to understanding and designing new drugs, functional materials, and biological probes.[1][2] Aromatic hydroxyalkyne acids offer a versatile scaffold for these investigations due to their distinct structural features:

-

Aromatic Ring: Provides a well-defined π-system capable of engaging in various π-interactions.[3]

-

Alkyne Moiety: A linear and rigid triple bond that can also participate in π-interactions and serves as a spectroscopic handle.[4][5] Its rigidity helps in pre-organizing the molecular geometry for specific binding events.

-

Carboxylic Acid Group: A key functional group that can act as a hydrogen bond donor and acceptor, and its charge state can be modulated by pH, allowing for studies of electrostatic interactions.

-

Hydroxy Group: Provides an additional site for hydrogen bonding, enhancing the specificity and strength of intermolecular interactions.

The strategic placement of these functional groups allows for the systematic tuning of electronic and steric properties, making these molecules powerful tools for dissecting the contributions of different non-covalent forces.

Synthesis and Characterization: Building the Molecular Probes

The construction of aromatic hydroxyalkyne acids typically involves a convergent synthetic strategy, with the Sonogashira coupling reaction being a cornerstone for forming the crucial aryl-alkyne bond.[6][7][8]

Core Synthetic Strategy: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] It is widely used due to its mild reaction conditions and tolerance of a variety of functional groups.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]

Experimental Protocol: A Representative Sonogashira Coupling

This protocol outlines the synthesis of a model aromatic hydroxyalkyne acid.

Materials:

-

Aryl halide (e.g., 4-iodobenzoic acid)

-

Terminal alkyne with a protected hydroxyl group (e.g., propargyl alcohol with a TBDMS protecting group)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine.

-

Add the protected terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotect the hydroxyl group using an appropriate method (e.g., TBAF for a TBDMS group) to yield the final aromatic hydroxyalkyne acid.

Characterization

Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the alkyne and the O-H and C=O stretches of the carboxylic acid and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

X-ray Crystallography: Provides definitive proof of the three-dimensional structure and packing in the solid state, offering direct evidence of intermolecular interactions.

Probing π-System Reactivity: Methodologies and Applications

Aromatic hydroxyalkyne acids are employed in a variety of techniques to quantify and characterize π-system interactions.

Spectroscopic Titration Studies

Spectroscopic titration is a powerful method for determining the binding constant (Kₐ) of a host-guest interaction.[9][10] A solution of one component (the host) is titrated with a solution of the other (the guest), and the changes in a spectroscopic signal (e.g., UV-Vis absorbance, fluorescence emission, or NMR chemical shift) are monitored.[9]

Workflow for a Spectroscopic Titration Experiment

Caption: Workflow for a typical spectroscopic titration experiment.

-

UV-Vis Titration: Changes in the absorption spectrum upon complexation can be used to determine binding constants.[9] This is particularly useful when charge-transfer complexes are formed, leading to new absorption bands.[11][12]

-

Fluorescence Quenching: If the aromatic hydroxyalkyne acid is fluorescent, its emission can be quenched upon interaction with another molecule.[13][14][15][16][17] The extent of quenching can be related to the binding affinity through the Stern-Volmer equation.[13][16]

-

NMR Titration: Changes in the chemical shifts of protons in the host molecule upon addition of a guest provide detailed information about the binding site and geometry of the complex.[18][19][20] This is a particularly powerful technique for studying π-π stacking interactions, where the ring currents of aromatic systems cause characteristic upfield or downfield shifts.[19]

Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations complement experimental studies by providing insights into the nature and energetics of π-system interactions.[3][21]

-

Density Functional Theory (DFT): Can be used to calculate the interaction energies of different binding geometries and to visualize the molecular orbitals involved in the interaction.

-

Molecular Dynamics (MD) Simulations: Allow for the study of the dynamic behavior of these systems in solution, providing information on the stability and conformational preferences of the complexes.[21]

Key π-System Interactions Investigated

Caption: Types of π-system interactions involving aromatic hydroxyalkyne acids.

Applications in Drug Discovery and Materials Science

The insights gained from studying π-system reactivity with aromatic hydroxyalkyne acids have significant implications for various fields.

-

Drug Discovery: Understanding the non-covalent interactions between a drug candidate and its biological target is crucial for rational drug design.[22][23][24] These model systems can help in optimizing the binding affinity and selectivity of new therapeutic agents.[25][26]

-

Materials Science: The design of novel organic materials with specific electronic and optical properties often relies on controlling the self-assembly of molecules through π-π stacking and other non-covalent interactions.[4][27][28] Aromatic hydroxyalkyne acids serve as excellent building blocks and model systems for these applications.[29]

Quantitative Data Summary